PCCG-13, or 2-(2'-Carboxy-3'-phenylcyclopropyl)glycine, is a complex organic compound notable for its unique cyclopropyl structure and significant biological activity. It is classified as a competitive antagonist for metabotropic glutamate receptors, particularly those coupled to phospholipase D activity. This compound has garnered attention in both chemical and biological research due to its potential therapeutic applications and its role as a tool for studying receptor mechanisms.
The synthesis of PCCG-13 involves several steps, starting from readily available precursors. The key stages include:
Optimized reaction conditions such as temperature, solvent choice, and catalysts are essential for achieving high yields and purity. For instance, the use of continuous flow reactors can enhance efficiency during industrial-scale production. Common reagents include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride, which facilitate various transformations necessary for synthesizing PCCG-13 .
PCCG-13 has a molecular formula of C12H13NO4 and a molecular weight of 235.24 g/mol. Its IUPAC name is (1R,2S,3S)-2-[(R)-amino(carboxy)methyl]-3-phenylcyclopropane-1-carboxylic acid. The structure features a cyclopropyl ring with substituents that confer unique stereochemical properties .
PCCG-13 undergoes various chemical reactions that modify its structure and functional groups:
The choice of reagents and reaction conditions is critical. For example, oxidation reactions may yield carboxylic acids while reductions can produce alcohols or amines. The detailed understanding of these reactions aids in developing synthetic routes and optimizing yields .
PCCG-13 functions primarily as a competitive antagonist at metabotropic glutamate receptors. Its mechanism involves binding to specific sites on these receptors, modulating biochemical pathways linked to neurotransmission and cellular signaling. This interaction is essential for investigating the physiological roles of these receptors in various biological contexts .
PCCG-13 is typically presented as a crystalline solid. Its solubility profile varies depending on the solvent used; it is generally soluble in polar solvents due to its carboxylic acid group.
The compound exhibits stability under standard laboratory conditions but may undergo decomposition or rearrangement under extreme pH or temperature conditions. Its reactivity profile includes susceptibility to oxidation and reduction reactions, which can be exploited in synthetic applications .
PCCG-13 has diverse applications across several scientific domains:
PCCG-13 ((2S,1'S,2'S,3'R)-2-(2'-Carboxy-3'-phenylcyclopropyl)glycine) emerged in the late 1990s through systematic stereoisomer screening aimed at developing subtype-selective metabotropic glutamate receptor (mGluR) ligands. Pellicciari et al. (1996) synthesized all sixteen stereoisomers of the phenylcyclopropylglycine backbone, identifying PCCG-13 as a potent and selective antagonist for group II mGluRs (mGluR2/3) [6]. This compound exhibited a unique cyclopropyl scaffold that conferred distinct pharmacological properties:
Table 1: Key Properties of PCCG-13
Property | Value/Characteristic |
---|---|
Chemical Formula | C₁₂H₁₃NO₄ |
Molecular Weight | 235.24 g/mol |
IUPAC Name | (2S,1'S,2'S,3'R)-2-(2'-Carboxy-3'-phenylcyclopropyl)glycine |
Primary Target | Group II mGluRs (mGluR2/3) |
Selectivity vs. Group I/III | >100-fold selectivity |
Key Discovery Milestone | Identification as PLD-linked mGluR antagonist (1999) |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7